Chikusetsusaponin FK7
Übersicht
Beschreibung
Ginsenoside Rd is a bioactive compound belonging to the protopanaxadiol-type ginsenosides, which are major constituents of Panax ginseng. This compound has garnered significant attention due to its diverse and powerful pharmacological activities, including anti-cancer, anti-diabetic, anti-inflammatory, neuroprotective, and cardioprotective effects .
Wissenschaftliche Forschungsanwendungen
Ginsenosid Rd hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird bei der Synthese anderer bioaktiver Verbindungen und als Modellverbindung für die Untersuchung von Ginsenosidtransformationen verwendet.
Biologie: Ginsenosid Rd wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, einschließlich Apoptose, Zellproliferation und -differenzierung.
5. Wirkmechanismus
Ginsenosid Rd übt seine Wirkungen durch verschiedene molekulare Ziele und Signalwege aus:
Neuroprotektiv: Ginsenosid Rd schützt Neuronen, indem es oxidativen Stress und die mitochondriale Funktion moduliert und so neuronale Schäden verhindert.
Kardioprotektiv: Es aktiviert die endotheliale Stickstoffmonoxid-Synthase, was zu einer erhöhten Produktion von Stickstoffmonoxid und Vasodilatation führt.
Wirkmechanismus
Target of Action
Chikusetsusaponin FK7, also known as Gypenoside VIII, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
It is known to interact with its target, egfr, leading to changes in cellular processes
Biochemical Pathways
This compound is known to affect the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a key player in the development and progression of cancers .
Pharmacokinetics
It is known to be soluble in acetonitrile, methanol, and dmso , which suggests it may have good bioavailability
Result of Action
This compound has been shown to have anti-obesity effects . It induces apoptosis in gastric cancer cells by inhibiting the PI3K/AKT/mTOR pathway and simultaneously inhibits the expression of PD-L1 in gastric cancer cells, thus enhancing the antitumor immunity of T cells .
Action Environment
It is known that the compound is derived from the rhizomes of panax japonicus , suggesting that its production and efficacy may be influenced by the growth conditions of the plant
Biochemische Analyse
Biochemical Properties
Chikusetsusaponin FK7 interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of pancreatic lipase , an enzyme crucial for the digestion and absorption of dietary fats. This interaction could potentially contribute to its anti-obesity effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been reported to suppress the production of inflammatory cytokines such as NO, TNF-α, and IL-1β in RAW264.7 cells . This suggests that this compound may influence cell function by modulating cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, it has been shown to inhibit the activation of NF-κB, a key regulator of immune and inflammatory responses . This suggests that this compound may exert its effects through the inhibition of key enzymes and changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, it has been reported to significantly alleviate high-fat-diet-induced increases in body weight and obesity-related organ weights at certain dosages
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been suggested to influence the metabolic pathways of ginsenosides, a class of compounds to which it belongs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ginsenoside Rd can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach. Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used for this purpose .
Industrial Production Methods: The industrial production of ginsenoside Rd involves biotransformation processes using microorganisms and their enzymatic systems. Under aerobic conditions, fungus biotransformation provides an efficient and inexpensive method that can be easily scaled up. Recombinant enzymes from Escherichia coli, especially recombinant hyperthermophilic enzymes, have shown efficient conversion in biomedical or pharmaceutical industries .
Analyse Chemischer Reaktionen
Reaktionstypen: Ginsenosid Rd durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen oder Amine.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen seltene Ginsenoside wie Ginsenosid F2 und Verbindung K, die durch Enzymolysis von Ginsenosid Rd gewonnen werden .
Vergleich Mit ähnlichen Verbindungen
Ginsenosid Rd wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. Ginsenosid Rb1, Ginsenosid Rg3 und Ginsenosid Rh2:
Eigenschaften
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,23-43,49-60H,9,11-21H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVZILFNVRJTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52705-93-8 | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206 - 209 °C | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.